methanesulfonic acid;(3R)-3-tetradec-7-enoxytetradecan-1-ol
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Overview
Description
Methanesulfonic acid is an organosulfur compound with the formula CH₃SO₃H. It is a colorless liquid that is soluble in water and polar organic solvents. Methanesulfonic acid is a strong acid, comparable in strength to sulfuric acid, and is used in various industrial and chemical processes. The compound (3R)-3-tetradec-7-enoxytetradecan-1-ol is a long-chain alcohol with a double bond, which can be used in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through several methods:
Oxidation of Dimethyl Sulfide: This method involves the oxidation of dimethyl sulfide using oxygen from the air.
Chlorine Oxidation: Developed by the Pennwalt Corporation in 1967, this method involves the oxidation of dimethyl sulfide using chlorine, followed by extraction and purification.
Electrochemical Initiation: This method uses a boron-doped diamond (BDD) anode to initiate the formation of methanesulfonic acid.
Industrial Production Methods
The industrial production of methanesulfonic acid has evolved over the years. Initially, it was produced on a small scale for niche markets. with advancements in production methods, such as the air oxidation process developed by BASF, methanesulfonic acid is now produced on a larger scale .
Chemical Reactions Analysis
Methanesulfonic acid undergoes various chemical reactions:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.
Reduction: It is stable against reduction reactions.
Substitution: Methanesulfonic acid can participate in substitution reactions, particularly in the formation of esters and alkylation reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various alcohols for esterification. The major products formed from these reactions include methanesulfonate salts and esters .
Scientific Research Applications
Methanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
Methanesulfonic acid exerts its effects primarily through its strong acidity. It acts as a Brønsted acid, donating protons to various substrates. This strong acidity allows it to catalyze a wide range of chemical reactions, including esterification and alkylation . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparison with Similar Compounds
Methanesulfonic acid can be compared to other strong acids such as sulfuric acid and hydrochloric acid. it has several unique properties:
Non-oxidizing Nature: Unlike sulfuric acid, methanesulfonic acid is non-oxidizing, making it suitable for reactions where oxidation needs to be avoided.
Biodegradability: Methanesulfonic acid is biodegradable and has low toxicity, making it more environmentally friendly compared to other strong acids.
High Solubility of Salts: The salts of methanesulfonic acid have high solubility in water, which is advantageous in various applications.
Similar compounds include trifluoromethanesulfonic acid, which is a more acidic trifluoro analogue .
Properties
CAS No. |
338952-07-1 |
---|---|
Molecular Formula |
C29H60O5S |
Molecular Weight |
520.9 g/mol |
IUPAC Name |
methanesulfonic acid;(3R)-3-tetradec-7-enoxytetradecan-1-ol |
InChI |
InChI=1S/C28H56O2.CH4O3S/c1-3-5-7-9-11-13-14-15-17-19-21-23-27-30-28(25-26-29)24-22-20-18-16-12-10-8-6-4-2;1-5(2,3)4/h13-14,28-29H,3-12,15-27H2,1-2H3;1H3,(H,2,3,4)/t28-;/m1./s1 |
InChI Key |
KBVIMULTANIPOY-LNLSOMNWSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CCO)OCCCCCCC=CCCCCCC.CS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(CCO)OCCCCCCC=CCCCCCC.CS(=O)(=O)O |
Origin of Product |
United States |
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